ZINC phosphide
Description
Structure
2D Structure
Properties
IUPAC Name |
trizinc;phosphorus(3-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2P.3Zn/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZOEHCOKSBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[P-3].[P-3].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P2Zn3, Zn3P2 | |
| Record name | ZINC PHOSPHIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | zinc phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc phosphide is a dark gray granular solid. It is slowly decomposed by water giving off phosphine, a flammable poison gas. It is toxic by ingestion. It is used in medicine and as a rat poison., Dry Powder, Dark gray crystals or powder with a faint phosphorus or garlic odor; [HSDB], DARK GREY CRYSTALS, POWDER OR PASTE WITH CHARACTERISTIC ODOUR. | |
| Record name | ZINC PHOSPHIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc phosphide (Zn3P2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1495 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ZINC PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
2012 °F at 760 mmHg (EPA, 1998), 1100 °C | |
| Record name | ZINC PHOSPHIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Practically insoluble in water, decomposes slowly, Slightly soluble in carbon disulfide, benzene; practically insoluble in alcohols, Solubility in water: none, slowly decomposes | |
| Record name | Zinc phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
4.55 (EPA, 1998) - Denser than water; will sink, 4.55 at 15 °C, 4.6 g/cm³ | |
| Record name | ZINC PHOSPHIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Negligible in the dry state | |
| Record name | Zinc phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark gray tetragonal crystals; lustrous or dull powder, Dark gray, gritty powder, Amorphous gray-black powder, Gray to black powder (Technical) | |
CAS No. |
1314-84-7, 51810-70-9 | |
| Record name | ZINC PHOSPHIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc phosphide | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/zinc-phosphide-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Zinc phosphide (Zn3P2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trizinc diphosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PHOSPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813396S1PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zinc phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
788 °F (EPA, 1998), 1193 °C, High melting point, 420 °C | |
| Record name | ZINC PHOSPHIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4819 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc phosphide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ZINC PHOSPHIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis and Characterization of Zinc Phosphide
Synthesis Methodologies
Several methods have been developed for the synthesis of zinc phosphide (B1233454), ranging from traditional high-temperature reactions to more recent solution-phase approaches.
Direct Reaction of Elements: This conventional method involves the direct reaction of zinc and phosphorus at elevated temperatures. acs.org While straightforward, it may necessitate additional purification steps to eliminate impurities like arsenic for high-purity applications. wikipedia.org
Solution-Phase Synthesis: This approach offers greater control over the size and morphology of the resulting nanoparticles. One notable method involves the reaction of dimethylzinc (B1204448) with a phosphorus source like tri-n-octylphosphine (TOP) at high temperatures (around 350 °C). acs.org Another variation uses the more reactive tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃), which allows for lower reaction temperatures (around 150 °C) and shorter reaction times. acs.org Researchers have also explored the use of phosphorous pentabromide as a precursor via an air-stable solid hydrogen phosphide intermediate. researchgate.net
Single-Source Precursor Thermolysis: This technique utilizes zinc phosphido clusters as single-source precursors. For instance, thermolysis of a specific zinc phosphinidene (B88843) cluster in oleylamine (B85491) has been shown to produce highly crystalline zinc phosphide nanoparticles. uwo.ca
Characterization Techniques
A variety of analytical techniques are employed to characterize the structural, optical, and electronic properties of synthesized this compound materials.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Confirms the crystal structure and phase purity of the material. For example, XRD patterns have verified the tetragonal structure of synthesized this compound nanoparticles. acs.orgresearchgate.net |
| Transmission Electron Microscopy (TEM) | Provides information on the size, shape, and crystallinity of nanoparticles. HRTEM analysis has been used to identify spherical crystalline α-Zn₃P₂ nanoparticles. acs.orgresearchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Investigates the surface composition and chemical states of the elements. XPS analysis has suggested a core-shell structure in some nanoparticles, with a crystalline Zn₃P₂ core and an amorphous phosphorus-rich shell. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solid-state MAS ³¹P NMR, in conjunction with XPS, helps in understanding the surface chemistry of the nanoparticles. acs.org |
| Optical Spectroscopy (UV-Vis-NIR, Photoluminescence) | Determines the optical properties, such as the band gap and emission characteristics. Photoluminescence spectra of Zn₃P₂ nanostructures show broad emission, and reflectivity measurements indicate strong absorption from ultraviolet to near-infrared. acs.orgresearchgate.net |
| Raman Spectroscopy | Used to study the vibrational modes of the crystal lattice. spectroscopyonline.com |
| Atomic Absorption Spectroscopy (FAAS) | Can be used for the quantitative analysis of zinc content. escholarship.org |
Advanced Characterization and Spectroscopic Analysis of Zinc Phosphide Materials
Structural Characterization of Crystalline Forms
The crystalline structure of zinc phosphide (B1233454) directly influences its electronic and optical behavior. Detailed analysis of its various forms is essential for material optimization.
X-ray Diffraction for Phase Identification and Lattice Parameters
X-ray diffraction (XRD) is a fundamental technique for identifying the crystalline phases and determining the lattice parameters of zinc phosphide. The most common phase of Zn₃P₂ at room temperature is the tetragonal α-Zn₃P₂. researchgate.net This tetragonal structure is often described as a pseudocubic crystal system. acs.org XRD patterns of tetragonal Zn₃P₂ thin films typically show prominent peaks corresponding to the (101), (202), (303), and (404) reflections. acs.org
The analysis of XRD data allows for the precise calculation of lattice parameters. For tetragonal Zn₃P₂, reported lattice constants are approximately a = 8.095 Å and c = 11.47 Å. acs.org Other studies have reported similar values, such as a = 8.087 Å and c = 11.43 Å, and a = b = 8.0889 Å and c = 11.4069 Å. acs.orgicmp.lviv.ua The space group for the tetragonal modification is P4₂/nmc. icmp.lviv.uaresearchgate.net At higher temperatures, around 1118 K, a phase transition to a high-temperature β-phase with cubic symmetry can occur. icmp.lviv.ua
Table 1: Reported Lattice Parameters for Tetragonal this compound
| Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|
| 8.095 | 11.47 | acs.org |
| 8.087 | 11.43 | acs.org |
| 8.0889 | 11.4069 | icmp.lviv.ua |
Transmission Electron Microscopy for Nanostructure Morphology and Crystal Lattice
Transmission electron microscopy (TEM) offers high-resolution imaging of the morphology and crystal lattice of this compound nanostructures. bio-conferences.org Techniques such as high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) provide atomic-resolution images, enabling the detailed study of crystallinity and defects. bio-conferences.orgicn2.cat
TEM analysis has been instrumental in characterizing various Zn₃P₂ nanostructures, including nanowires, nanobelts, and hierarchical tree-shaped structures. acs.org These studies confirm the single-crystalline nature of these nanostructures and their tetragonal phase. acs.org Selected area electron diffraction (SAED) patterns obtained via TEM confirm the monocrystalline nature and can be indexed to the tetragonal unit cell of Zn₃P₂. scispace.com Furthermore, TEM combined with energy-dispersive X-ray spectroscopy (EDS) confirms the chemical composition of the nanostructures. acs.org Geometric phase analysis of high-resolution TEM images can reveal misfit dislocations and rotated domains within the crystal structure. bio-conferences.org
Electronic and Optical Property Probing
The electronic and optical properties of this compound are key to its performance in optoelectronic devices. Various spectroscopic techniques are employed to investigate these characteristics.
Photoluminescence Spectroscopy for Electronic Transitions and Defect States
Photoluminescence (PL) spectroscopy is a sensitive technique for investigating electronic transitions and defect states in this compound. The PL spectra of Zn₃P₂ often exhibit multiple emission peaks. A prominent peak near 1.5 eV is generally attributed to the direct band-to-band transition. researchgate.netaip.org Another significant emission is often observed at lower energies, in the range of 1.3 to 1.4 eV, which is associated with defect bands or band tail recombination mechanisms. researchgate.net Some studies have identified an indirect band gap at approximately 1.38 eV through PL measurements. aip.orgresearchgate.net
The broadness of PL spectra can be indicative of free exciton (B1674681) emission near the band edge, specifically acceptor-bound excitons. acs.org Low-temperature PL measurements can reveal more detailed information about defect levels. For instance, at low temperatures, intense peaks in the 1.26–1.31 eV range and weaker peaks near the direct bandgap energy have been observed. rsc.org Defect-related transitions have been identified at energies such as 0.19 eV and 0.29 eV above the valence band. capes.gov.br In n-type Zn₃P₂, a donor-acceptor pair emission near 1.41 eV at 20 K has been ascribed to an acceptor level 0.26 eV from the valence band. aip.org
Table 2: Summary of Photoluminescence Findings in this compound
| Emission Energy (eV) | Attributed Transition | Reference |
|---|---|---|
| ~1.5 | Direct band-to-band | researchgate.netaip.org |
| 1.3 - 1.4 | Defect band / band tail recombination | researchgate.net |
| 1.38 | Indirect band gap | aip.orgresearchgate.net |
| 1.41 (at 20 K) | Donor-acceptor pair (n-type) | aip.org |
| 1.26 - 1.31 (low temp) | Intense defect-related peaks | rsc.org |
Spectroscopic Ellipsometry for Dielectric Function and Band Gap Analysis
Spectroscopic ellipsometry is a powerful non-destructive optical technique used to determine the dielectric function and analyze the band gap of materials. By measuring the change in polarization of light upon reflection from a sample, the complex dielectric function (ε = ε₁ + iε₂) can be extracted. d-nb.infouio.no The imaginary part of the dielectric function, ε₂, is related to the material's absorption coefficient. d-nb.infouio.no
For this compound, spectroscopic ellipsometry measurements have been used to determine the refractive index (n) and extinction coefficient (k). d-nb.infouio.no Analysis of the absorption coefficient derived from these measurements confirms a direct band gap of around 1.5 eV and an indirect band gap near 1.38 eV. aip.orgresearchgate.netcaltech.edu The dielectric function spectra show a broad absorption band from approximately 2.5 to 6 eV. d-nb.infouio.no These experimental results are in good agreement with theoretical calculations of the dielectric function. arxiv.org
Electrical Resistivity and Carrier Concentration Measurements
The electrical properties of this compound, such as resistivity and carrier concentration, are critical for device applications and are typically investigated using techniques like Hall effect measurements. Unintentionally doped Zn₃P₂ is generally a p-type semiconductor. aip.org The resistivity of undoped stoichiometric films can be on the order of 10⁶ Ω·cm, while transported films with larger grains can have lower resistivities of 100-400 Ω·cm. aip.org For single nanowires, a resistivity of about 5.6 × 10² Ω·cm has been calculated. acs.org
Hall effect measurements provide information on carrier concentration and mobility. For n-type Zn₃P₂ thin films, Hall mobility has been reported in the range of 3–7×10³ cm²/Vs with a carrier concentration of 3–9×10¹⁰ cm⁻³ at room temperature. aip.orgaip.org In contrast, some p-type thin films have shown high carrier concentrations of 10²⁰ cm⁻³ with a mobility of approximately 1.8 cm²V⁻¹s⁻¹. researchgate.net The carrier concentration in p-type Zn₃P₂ can be modified by controlling the composition of the vapor during growth or annealing, with concentrations increasing from 10¹² to 10¹⁶ cm⁻³ with increasing phosphorus partial pressure. epfl.ch
Table 3: Electrical Properties of this compound
| Property | Value | Material Type/Condition | Reference |
|---|---|---|---|
| Resistivity | ~10⁶ Ω·cm | Undoped stoichiometric film | aip.org |
| Resistivity | 100-400 Ω·cm | Transported film | aip.org |
| Resistivity | ~5.6 x 10² Ω·cm | Single nanowire | acs.org |
| Carrier Concentration | 3–9×10¹⁰ cm⁻³ | n-type thin film | aip.orgaip.org |
| Hall Mobility | 3–7×10³ cm²/Vs | n-type thin film | aip.orgaip.org |
| Carrier Concentration | 10¹² - 10¹⁶ cm⁻³ | p-type, varying P pressure | epfl.ch |
| Carrier Concentration | ~10²⁰ cm⁻³ | p-type thin film | researchgate.net |
| Mobility | ~1.8 cm²V⁻¹s⁻¹ | p-type thin film | researchgate.net |
Table 4: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 25113606 |
| Zinc | 23994 |
| Phosphorus | 5462309 |
| Indium phosphide | 6335903 |
| Zinc oxide | 14806 |
| Hydrogen chloride | 313 |
| Hydrogen bromide | 260 |
| Silver nitrate | 24470 |
| Zinc selenide (B1212193) | 62649 |
| Indium tin oxide | N/A |
| Cadmium oxide | 14781 |
| Cadmium telluride | 11046 |
| Magnesium | 5462224 |
| Sodium | 5360545 |
| Copper | 23979 |
| Sulfur | 5362487 |
| Aluminum | 5284268 |
| Boric acid | 7628 |
| Graphene | 11969113 |
| 6H-SiC | N/A |
| InP | 6335903 |
| ZnO | 14806 |
| ZnS | 14819 |
| In₂S₃ | 16212130 |
| In₂O₃ | 15878 |
| Chlorophacinone | 16644 |
| Phosphine (B1218219) | 24404 |
| Aluminum phosphide | 16663 |
| Carbon | 5462310 |
| Iron | 23925 |
| Manganese | 23930 |
| Silicon | 5461123 |
| Tellurium | 5460513 |
| Arsenic | 5460537 |
| Nitrogen | 24523 |
| Oxygen | 977 |
| Hydrogen | 783 |
| Cadmium | 23973 |
| Silver | 23954 |
| Indium | 5284501 |
| Tin | 5352426 |
| Fluorine | 24524 |
| Helium | 23987 |
| Argon | 23986 |
| Krypton | 24000 |
| Xenon | 24001 |
| Radon | 24002 |
| Neon | 23984 |
| Chlorine | 24526 |
| Bromine | 24408 |
| Iodine | 807 |
| Astatine | 24003 |
| Selenium | 5460505 |
| Polonium | 23939 |
| Antimony | 5354495 |
| Bismuth | 5359367 |
| Lead | 5284524 |
| Thallium | 5284513 |
| Mercury | 23931 |
| Gold | 23985 |
| Platinum | 23939 |
| Palladium | 23938 |
| Rhodium | 23945 |
| Ruthenium | 23946 |
| Osmium | 23943 |
| Iridium | 23944 |
| Rhenium | 23942 |
| Technetium | 23941 |
| Molybdenum | 23937 |
| Niobium | 23936 |
| Zirconium | 23935 |
| Yttrium | 23934 |
| Strontium | 5359338 |
| Barium | 5284388 |
| Radium | 23940 |
| Calcium | 5460341 |
| Potassium | 5462227 |
| Rubidium | 5359337 |
| Cesium | 5359336 |
| Francium | 23989 |
| Beryllium | 5460453 |
Terahertz Characterization for Thin Film Transport Properties
Terahertz (THz) spectroscopy has emerged as a powerful, non-invasive, and contact-free characterization tool for probing the optoelectronic properties of semiconductor materials like this compound (Zn₃P₂). This technique is highly precise in the time domain, making it ideal for investigating carrier dynamics and electronic properties crucial for solar cell applications.
Research on Zn₃P₂-based samples, including those grown on indium phosphide (InP) and silicon substrates, has utilized these THz techniques to characterize the material. These investigations aim to enhance device performance by understanding the carrier lifetime, mobility, and dielectric function. The analysis of THz transmission through these thin films is a proven method for exploring the optoelectronic characteristics of novel materials. For instance, studies have reported achieving high hole mobility values, up to 125 cm²/Vs, in high-quality single-crystalline Zn₃P₂ thin films, shedding light on the material's electrical properties and conduction mechanisms.
Surface and Interface Chemistry Characterization
X-ray Photoelectron Spectroscopy (XPS) is a widely applied technique for analyzing the surface chemistry of this compound, providing detailed information on elemental composition and chemical bonding states. This is particularly important because the surface condition of Zn₃P₂ can significantly impact device performance, with high concentrations of interface states limiting the efficiency of heterojunction devices.
XPS studies on Zn₃P₂ substrates have successfully correlated surface composition with surface recombination characteristics. By analyzing the core binding energies of the constituent elements, different chemical species can be identified. For example, analysis of the Zn 2p and P 2p regions allows for the differentiation of bulk Zn₃P₂, residual elemental phosphorus, and native oxides that may form on the surface. Chemical etching procedures are often employed prior to analysis to remove surface oxides and contaminants.
In one study, the surface composition of Zn₃P₂ was monitored after various chemical treatments. The binding energies for the Zn 2p₃/₂ and P 2p₃/₂ signals were determined for the bulk material and surface species, as shown in the table below. The analysis used monochromatic 1486.7 eV x-rays, and the spectral peaks were fitted using Gaussian-Lorentzian or pure Lorentzian functions to deconvolve the different chemical states. Similar XPS methodologies have been used to confirm the stoichiometry of related phosphide thin films, such as zinc tin phosphide, where the composition was found to be close to a ZnP₂ stoichiometry.
| Core Level | Species | Binding Energy (eV) |
| Zn 2p₃/₂ | Bulk Zn₃P₂ | 1021.8 |
| Native Oxide | 1022.6 | |
| P 2p₃/₂ | Bulk Zn₃P₂ | 128.5 |
| Elemental P | 130.2 | |
| Native Oxide | 133.6 |
Table based on XPS core binding energies for Zn₂P₂ and related surface species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the local atomic environments and structure in materials by taking advantage of the magnetic properties of certain nuclei. For this compound, ³¹P NMR is particularly informative. The basic principle of NMR involves observing the transitions of nuclear spin states in an external magnetic field; these transitions are sensitive to the nucleus's chemical environment, a phenomenon known as chemical shift.
In solid-state NMR, magic angle spinning (MAS) is a crucial technique used to narrow the spectral lines by suppressing dipole-dipole interactions, which would otherwise broaden the signal in a solid sample. This is achieved by spinning the sample at a specific "magic angle" of approximately 54.74° relative to the magnetic field.
A ³¹P NMR spectrum of polycrystalline Zn₃P₂ reveals two distinct lines. These are attributed to the two crystallographically inequivalent phosphorus sites within the material's tetragonal unit cell, providing direct evidence of the local atomic structure. While direct NMR studies on ⁶⁷Zn are more challenging due to its quadrupolar nature, they have been performed on other zinc-containing complexes, providing insights into the local zinc environment through the measurement of quadrupolar coupling constants and isotropic chemical shifts. The ability of NMR to elucidate the chemical environment and connectivity of atoms through phenomena like chemical shift and spin-spin coupling makes it an invaluable tool for the structural characterization of phosphide materials.
Conductive Atomic Force Microscopy (C-AFM) is a specialized scanning probe technique that simultaneously maps the surface topography and local electrical conductivity of a material with nanoscale resolution. The technique operates by scanning a conductive tip across the sample surface while applying a DC bias voltage between the tip and the sample. The resulting current flow is measured at each point, creating a detailed conductivity map that can reveal heterogeneities in electrical properties.
C-AFM has been successfully employed to assess the functional properties of Zn₃P₂ nanostructures and thin films. In studies of single-crystal Zn₃P₂ nanopyramids grown on indium phosphide (InP) substrates, C-AFM was used to investigate the electrical properties of both the this compound itself and the junction formed with the substrate.
By acquiring current-voltage (I-V) curves at specific locations, the charge transport behavior can be analyzed. For Zn₃P₂ nanopyramids, the I-V curves demonstrated rectifying (diode-like) behavior. The threshold voltage of this diode was observed to be highly dependent on the doping type (n-type, p-type, or intrinsic) of the InP substrate. For instance, measurements on pyramids grown on p-type InP showed significant current under reverse bias, a feature consistent with the known p-type conductivity of Zn₃P₂. These localized measurements provide crucial insights into the electrical characteristics at the nanoscale, which are vital for understanding and improving Zn₃P₂-based electronic and photovoltaic devices.
Nuclear Magnetic Resonance Spectroscopy for Local Atomic Environments
Compositional and Stoichiometric Analysis
Rutherford Backscattering Spectrometry (RBS) is a powerful ion beam analysis technique used to determine the elemental composition and stoichiometry of thin films with high accuracy. The method involves directing a beam of high-energy ions, typically helium ions (alpha particles), onto a sample and measuring the energy of the ions that scatter backward after colliding with atoms in the material. The energy of a backscattered ion is dependent on the mass of the target atom it collided with, allowing for elemental identification.
RBS has been extensively used for the stoichiometric characterization of Zn₃P₂ thin films. In typical experiments, a beam of ~2.275 MeV alpha particles is directed at the film, and detectors placed at specific angles (e.g., 160° for normal and 104° for grazing angles) collect the backscattered particles. The resulting energy spectrum provides a depth profile of the elemental composition.
Studies on monocrystalline Zn₃P₂ thin films grown by molecular beam epitaxy have shown that RBS can precisely quantify the Zn:P ratio. The analysis has revealed that the lattice of this compound can accommodate significant variations from the ideal 3:2 stoichiometry while maintaining its crystalline structure. For example, films have been characterized with compositions ranging from nearly stoichiometric Zn₂.₉₈P₂.₀₂ (Zn/P = 1.47) to phosphorus-rich compositions like Zn₂.₇₅P₂.₂₅ (Zn/P = 1.22) and Zn₂.₆₇P₂.₃₃ (Zn/P = 1.15). RBS analyses consistently show a uniform distribution of zinc and phosphorus throughout the depth of the films, without segregation or intermixing with the substrate material. This precise stoichiometric information is critical, as the Zn/P ratio has been shown to directly influence carrier concentration and other electrical properties of the material.
| Sample | Composition | Zn/P Ratio |
| Near-Stoichiometric | Zn₂.₉₈P₂.₀₂ | 1.47 |
| P-Rich | Zn₂.₇₅P₂.₂₅ | 1.22 |
| Most P-Rich | Zn₂.₆₇P₂.₃₃ | 1.15 |
Table of representative compositional ratios of Zn-P thin films as determined by RBS analysis.
Energy-Dispersive X-ray Spectroscopy
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used to determine the elemental composition of a material. In the study of this compound (Zn₃P₂) and its related composites, EDX is instrumental in confirming the presence and distribution of zinc and phosphorus, as well as identifying any potential contaminants or elemental inter-diffusion at interfaces.
Research on this compound for various applications, including photovoltaics and batteries, frequently employs EDX to verify the stoichiometry and purity of the synthesized materials. For instance, in the development of this compound thin films, EDX analysis is crucial for confirming that the desired P/Zn ratio is achieved during synthesis. soton.ac.uk Studies have shown that EDX mapping can reveal the distinct segregation between zinc and phosphorus signals in the film and oxygen signals on the substrate, which confirms minimal oxygen contamination within the bulk of the film. soton.ac.uk
In the context of nanomaterials, such as Zn₃P₂ nanowires, EDX analysis has been used to confirm that the nanowires are pure and free from contaminants like chlorine. rsc.org Furthermore, when this compound is grown on a substrate like indium phosphide (InP), EDX can indicate potential inter-diffusion of indium and zinc at the interface. rsc.org This is a critical factor as even slight inter-diffusion can impact the material's properties. rsc.org
The homogeneity of elemental distribution is another key aspect that can be assessed using EDX mapping. In composites of this compound, such as those prepared with carbon, EDX mapping has demonstrated the homogeneous distribution of phosphorus, oxygen, carbon, and zinc. uea.ac.uk This uniformity is often essential for the material to exhibit consistent and reliable performance.
The table below summarizes findings from various studies that utilized EDX for the characterization of this compound materials.
| Material | Substrate/Composite Matrix | EDX Findings | Reference |
| This compound Film | Glass | Confirmed P/Zn ratio and minimal oxygen contamination. | soton.ac.uk |
| Zn₃P₂ Nanowires | Quartz | Indicated pure nanowires, devoid of contaminants. | rsc.org |
| This compound Pyramids | Indium Phosphide (InP) | Showed potential inter-diffusion of In and Zn at the interface. | rsc.org |
| ZnO@P@C Composite | Carbon (Super P) | Indicated homogeneous distribution of P, O, C, and Zn. | uea.ac.uk |
| Cd₃P₂/Zn₃P₂ Core-Shell NCs | - | Detected the presence of Cd, P, and Zn. | mdpi.com |
It is important to note that while EDX provides valuable elemental information, it is often used in conjunction with other characterization techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) for a comprehensive understanding of the material's structure and composition. nih.govcsic.es
Electrochemical Characterization Techniques in Energy Storage Applications
This compound has emerged as a promising anode material for next-generation batteries, particularly for sodium-ion batteries (SIBs), owing to its high theoretical capacity. uea.ac.ukresearchgate.net Electrochemical characterization techniques are vital for understanding the performance, reaction mechanisms, and stability of this compound-based electrodes. These techniques include cyclic voltammetry (CV), galvanostatic charge-discharge (GCD) cycling, and electrochemical impedance spectroscopy (EIS). mdpi.comfrontiersin.org
CV is employed to investigate the redox reactions occurring during the charge and discharge processes. researchgate.net For instance, in this compound anodes for SIBs, CV helps in identifying the potentials at which the conversion and alloying reactions take place. researchgate.net GCD cycling is used to evaluate the specific capacity, cycling stability, and rate capability of the electrode. acs.orgnih.gov Studies on C-modified ZnP₂ composites have demonstrated high reversible capacities and excellent rate capabilities. acs.orgnih.gov EIS is utilized to analyze the charge transfer resistance and ion diffusion kinetics within the electrode. rsc.org
Ex-Situ Analytical Techniques for Reaction Mechanism Elucidation
To gain a deeper understanding of the electrochemical reaction mechanisms of this compound electrodes, various ex-situ analytical techniques are employed. These techniques involve characterizing the electrode material at different states of charge and discharge outside of the electrochemical cell.
Ex-situ X-ray diffraction (XRD) is a primary tool for identifying the phase transformations that occur during the sodiation and desodiation processes. For example, in a ZnP₂-C composite anode for SIBs, ex-situ XRD has revealed that during sodiation, ZnP₂ transforms into NaZn₁₃ and Na₃P phases. researchgate.netacs.orgnih.gov Upon desodiation, these phases recombine to form the original ZnP₂. researchgate.netacs.orgnih.gov Similarly, in a bimetallic phosphide, Zn₀.₅Ge₀.₅P, ex-situ XRD showed the generation of NaP, Na₃P, NaGe, and NaZn₁₃ phases during sodium insertion. nih.govacs.org In another study on a ZnO@P(1:2)@C composite for potassium-ion batteries (PIBs), in-situ and ex-situ XRD were used to track the potassiation and depotassiation processes. uea.ac.uk
Ex-situ transmission electron microscopy (TEM) provides morphological and structural information at the nanoscale. It can be used to observe changes in the electrode's microstructure, such as particle pulverization or the formation of a solid electrolyte interphase (SEI) layer. scispace.com For instance, ex-situ TEM has been used to investigate the reaction mechanism in this compound anodes for lithium-ion batteries. scispace.com
The table below presents a summary of the findings from ex-situ analyses of this compound electrodes.
| Electrode Material | Battery Type | Ex-Situ Technique | Key Findings | Reference |
| ZnP₂-C Composite | Sodium-ion Battery | XRD | Transformation of ZnP₂ to NaZn₁₃ and Na₃P during sodiation and reversible formation of ZnP₂ during desodiation. | researchgate.netacs.orgnih.gov |
| Zn₀.₅Ge₀.₅P-C Composite | Sodium-ion Battery | XRD | Formation of NaP, Na₃P, NaGe, and NaZn₁₃ phases upon Na insertion. | nih.govacs.org |
| ZnO@P(1:2)@C Composite | Potassium-ion Battery | XRD, TEM | Elucidation of the discharge (potassiation) and charge (depotassiation) reaction mechanisms. | uea.ac.uk |
| Zn₃P₂ | Lithium-ion Battery | TEM | Proposed a reaction mechanism involving both classical alloy and oxidation/reduction of nanoscale metal. | scispace.com |
These ex-situ techniques, often complemented by computational studies, are crucial for designing high-performance and durable this compound-based anodes for energy storage applications. nih.gov
Theoretical and Computational Investigations of Zinc Phosphide
Electronic Structure Calculations
The electronic structure of a semiconductor dictates its optical and electrical properties. For zinc phosphide (B1233454), understanding the arrangement of electron energy levels is key to optimizing it as a solar absorber material. rsc.org
Density Functional Theory (DFT) is a primary computational method for investigating the electronic structure of materials like zinc phosphide. scispace.comrsc.org It is used to model various properties, including the electronic band structure, defect dynamics, and growth mechanisms. researchgate.net DFT calculations for the tetragonal phase of Zn₃P₂, which is the stable phase at room temperature, often employ supercells to simulate the crystal lattice. scispace.comaps.org For instance, calculations may use valence configurations of 3d4s for zinc and 3s3p for phosphorus with the Perdew, Burke, and Ernzerhof (PBE) potential. scispace.com While foundational, standard DFT approximations such as the Generalized Gradient Approximation (GGA) have noted limitations. researchgate.netaps.org
A significant challenge for standard DFT methods like GGA is the accurate prediction of semiconductor band gaps, which are often severely underestimated. aps.org For Zn₃P₂, GGA calculations predict a band gap of around 0.32 eV, which is only about one-fifth of the experimentally observed value of approximately 1.5 eV. aps.org
To overcome this limitation, more advanced techniques like hybrid functional methods are employed. aps.orgresearchgate.netresearchgate.net The Heyd, Scuseria, and Ernzerhof (HSE) hybrid functional, in particular, has proven to be highly effective for this compound. scispace.comaps.orgaps.org By incorporating a fraction of Hartree-Fock exchange, hybrid functionals provide a much more accurate description of the electronic structure. acs.orgsci-hub.secardiff.ac.uk Using the HSE functional, the calculated band gap for Zn₃P₂ is approximately 1.51 eV, which shows excellent agreement with experimental results. rsc.orgaps.orgacs.orgsci-hub.secardiff.ac.uk This accuracy highlights the necessity of using hybrid functionals for reliable predictions of the electronic properties of this material. aps.org
Calculated Properties of Tetragonal Zn₃P₂
| Property | GGA-PBE | HSE | Experimental |
|---|---|---|---|
| Band Gap (eV) | 0.32 | 1.51 | ~1.5 |
| Lattice Constant a (Å) | 8.113 | 8.029 | 8.097 |
| Lattice Constant c (Å) | 11.49 | 11.336 | 11.45 |
Partial density of states (PDOS) analysis is used to determine the contribution of different atomic orbitals to the electronic bands. rsc.orgsci-hub.secardiff.ac.ukresearchgate.net For this compound, PDOS plots calculated with the HSE functional show that the valence band maximum (VBM) is primarily composed of phosphorus p-orbital character. rsc.orgaps.orgsci-hub.secardiff.ac.uk The conduction band minimum (CBM), conversely, is of a mixed character, with contributions from both phosphorus p-orbitals and zinc s-orbitals. aps.orgsci-hub.secardiff.ac.uk
Studies involving the adsorption of molecules on Zn₃P₂ surfaces utilize PDOS and charge analysis to understand interaction mechanisms. acs.orgsci-hub.secardiff.ac.ukacs.org For example, the adsorption of oxygen is characterized by a significant charge transfer from the surface species to the oxygen, leading to oxidation. rsc.orgnih.gov This is confirmed by Bader charge analysis, which quantifies the charge transfer between atoms. rsc.orgnih.gov Such analyses reveal that the chemical bond in Zn₃P₂ is complex, possessing a mix of ionic, metallic, and covalent character. icmp.lviv.ua
Hybrid Functional Methods for Accurate Band Gap Prediction
Defect Chemistry and Doping Mechanism Modeling
The performance of this compound in electronic devices is heavily influenced by the presence of intrinsic point defects and the ability to introduce extrinsic dopants. As-grown Zn₃P₂ almost always exhibits p-type conductivity, which is believed to originate from native defects. arxiv.org
Theoretical modeling is essential for identifying the most likely intrinsic point defects and understanding their electronic behavior. The primary native defects in the room-temperature tetragonal phase of Zn₃P₂ include zinc vacancies (VZn), phosphorus vacancies (VP), zinc interstitials (Znᵢ), and phosphorus interstitials (Pᵢ). aps.org The formation energies of these defects are calculated to determine their concentration under different chemical conditions (i.e., Zn-rich vs. P-rich).
There has been some debate in the scientific literature regarding the dominant defect responsible for the native p-type conductivity. researchgate.net
Phosphorus Interstitials (Pᵢ): Some DFT calculations using hybrid functional methods suggest that Pᵢ has the lowest formation energy, especially under the P-rich conditions often used for growth. researchgate.netnih.gov This would make Pᵢ a likely source of the p-type behavior. rsc.org
Zinc Vacancies (VZn): Other hybrid functional studies propose that VZn are the main source of p-type doping. arxiv.orgrsc.org These calculations find that zinc vacancies act as shallow acceptors, while other intrinsic defects, including Pᵢ, act as deep-level compensating centers that could be detrimental to solar cell performance. rsc.org VZn is considered a double acceptor defect. nih.gov
The formation energy plots indicate that under Zn-poor and P-rich growth conditions, the formation of defects like PZn and Pᵢ is facilitated. rsc.org The concentration of structural defects in non-stoichiometric films can be several orders of magnitude higher than the measured carrier concentration. nih.gov
A major obstacle in developing high-efficiency Zn₃P₂ solar cells has been the persistent difficulty in achieving stable and effective n-type doping. scispace.comaps.org Theoretical calculations provide a fundamental explanation for this challenge.
The mechanism behind the suppression of n-type doping is a process of self-compensation by native defects. scispace.com Computational studies show that under n-type conditions (where the Fermi level is high in the band gap), the formation energy of certain intrinsic defects becomes extremely low. scispace.comaps.orgaps.org Specifically, charged phosphorus interstitial (Pᵢ) defects have a very low formation energy in n-type Zn₃P₂. scispace.comresearchgate.netaps.org These Pᵢ defects act as "electron sinks," effectively trapping the free electrons introduced by n-type dopants. scispace.comaps.orgaps.org This compensation nullifies the intended doping effect and pushes the Fermi level back down towards the p-type regime. scispace.comaps.orgaps.org This theoretical finding is consistent with experimental observations that conductivity increases with higher phosphorus partial pressure and that partial success in n-type doping has only been achieved under very zinc-rich growth conditions. scispace.comaps.orgaps.org
Simulations of Defect Dynamics and Formation Energies
Computational studies, primarily employing density functional theory (DFT), have been instrumental in understanding the intrinsic defect landscape of this compound. These simulations are crucial for explaining the material's inherent p-type conductivity and the challenges associated with n-type doping.
Theoretical calculations have consistently shown that under zinc-poor and phosphorus-rich growth conditions, phosphorus interstitials (Pᵢ) and zinc vacancies (VZn) are the most energetically favorable native defects. rsc.orgresearchgate.net These defects are predicted to have the lowest formation energies, making them the most probable defect types in materials grown under these conditions. rsc.orgresearchgate.net Specifically, some DFT studies suggest that Pᵢ defects are the primary reason for the p-type conductivity observed in this compound due to their low formation energy. rsc.orgcsic.es This aligns with experimental findings where an increase in phosphorus partial pressure during synthesis leads to higher p-type conductivity. researchgate.net
However, it is worth noting that different computational studies have reported conflicting results regarding the most dominant defect type. rsc.orgcsic.es Despite these discrepancies, the consensus is that the formation of charged phosphorus interstitial defects is very low in energy in n-type Zn₃P₂, where they act as "electron sinks," effectively counteracting n-type doping efforts and pinning the Fermi level toward the p-type region. researchgate.net
Simulations based on these findings estimate that the total concentration of structural defects like Pᵢ or VZn in non-stoichiometric films can be on the order of 10²⁰ to 10²¹ cm⁻³. rsc.org This high defect concentration is several orders of magnitude greater than the typically measured carrier concentration of 10¹⁵ to 10¹⁶ cm⁻³, indicating that many of these structural defects may not be electrically active or may form compensating complexes. rsc.org The presence of these defects also creates electronic levels within the bandgap, with photoluminescence measurements pointing to defect-related transitions approximately 180 meV above the valence band. rsc.org
| Condition | Dominant Defects (Lowest Formation Energy) | Computational Method | Key Implication |
|---|---|---|---|
| Zn-poor / P-rich | Phosphorus Interstitials (Pᵢ), Zinc Vacancies (VZn) | Density Functional Theory (DFT) | Explains inherent p-type conductivity. rsc.orgresearchgate.net |
| Attempted n-type doping | Charged Phosphorus Interstitials (Pᵢ) | Generalized Kohn-Sham Theory (HSE Hybrid Functional) | Acts as an "electron sink," hindering n-type doping. researchgate.net |
Surface and Interface Reactivity Modeling
The performance and stability of this compound-based devices are critically dependent on the properties of its surfaces and interfaces. Computational modeling provides molecular-level insights into the mechanisms that govern surface reactivity, particularly oxidation.
First-principles DFT calculations, corrected for dispersion interactions (DFT-D3), have been employed to unravel the initial stages of oxidation on various low-index Zn₃P₂ surfaces, namely (001), (101), and (110). cardiff.ac.ukrsc.org These simulations investigate the interaction of these surfaces with molecular oxygen (O₂) and water (H₂O), which are primary environmental agents causing degradation. cardiff.ac.ukresearchgate.net
The results indicate a significant difference in reactivity. Water molecules are found to interact weakly with the zinc ions on the Zn₃P₂ surfaces. cardiff.ac.ukrsc.org In contrast, both molecular and dissociative oxygen species interact strongly with all three investigated surfaces. cardiff.ac.uk The adsorption of oxygen is characterized by a substantial transfer of charge from the surface species to the oxygen molecule. cardiff.ac.ukrsc.orgukri.org This charge transfer is the fundamental origin of the surface oxidation, causing the formal oxidation state of the interacting surface zinc ions to increase. cardiff.ac.ukrsc.org
Analyses of Bader charges, partial density of states (PDOS), and differential charge density provide a chemical picture of this oxidation process. cardiff.ac.uk Preadsorbed oxygen on the surface can also facilitate the activation of the O-H bond in water, promoting its dissociation and further enhancing degradation through the formation of hydroxide (B78521) species. cardiff.ac.uk Although the semiconducting nature of the surfaces is generally preserved upon adsorption, noticeable changes in the electronic structure, such as a reduction in the surface band gap, are observed. cardiff.ac.ukrsc.org
Detailed computational studies have quantified the energetics and structural changes associated with the adsorption of various species on Zn₃P₂ surfaces. For the interaction with oxygen, calculations for the most stable Zn-terminated (101) surface show that an O₂ molecule can adsorb with an energy of -3.01 eV. cardiff.ac.uk In this configuration, the O-O bond is elongated to 1.467 Å from its gas-phase distance of 1.24 Å, and the interacting O-Zn bond distances are approximately 1.896 Å and 1.912 Å. cardiff.ac.uk
The interaction of passivating organic molecules has also been modeled. The adsorption of 4-aminothiophenol (B129426) (4ATP) on Zn₃P₂ surfaces was investigated to understand potential surface functionalization strategies. acs.orgcardiff.ac.uk The adsorption energy and configuration were found to be highly dependent on the surface facet.
On the (001) surface , the most stable configuration is a monodentate structure where the molecule binds through its sulfur atom (Zn–S-slanted), releasing an adsorption energy of -1.91 eV. The corresponding Zn-S bond distance is calculated to be 2.458 Å. acs.orgcardiff.ac.uk
On the (101) surface , a monodentate flat-lying configuration (Zn–S-flat) is favored, with a lower adsorption energy of -1.21 eV and a Zn-S bond distance of 2.482 Å. acs.org
On the (110) surface , a bidentate configuration where the molecule binds through both its sulfur and nitrogen ends (Zn–NS–Zn) is the most stable, with an adsorption energy of -1.35 eV. The Zn-S and Zn-N bond distances are 2.649 Å and 2.230 Å, respectively. acs.org
This strong binding is driven by the hybridization between the S and N p-orbitals of the 4ATP molecule and the d-orbitals of the surface zinc ions, leading to the formation of robust Zn-S and Zn-N chemical bonds. acs.orgcardiff.ac.uksci-hub.se
| Surface | Adsorbed Species | Most Stable Configuration | Adsorption Energy (eV) | Key Interatomic Distances (Å) |
|---|---|---|---|---|
| (101) | O₂ | Molecular Adsorption | -3.01 | O-Zn: 1.896, 1.912 cardiff.ac.uk |
| (001) | 4-Aminothiophenol | Monodentate (Zn-S) | -1.91 | Zn-S: 2.458 acs.orgcardiff.ac.uk |
| (101) | 4-Aminothiophenol | Monodentate (Zn-S) | -1.21 | Zn-S: 2.482 acs.org |
| (110) | 4-Aminothiophenol | Bidentate (Zn-NS-Zn) | -1.35 | Zn-S: 2.649, Zn-N: 2.230 acs.org |
First-Principles Investigations of Surface Oxidation Mechanisms
Computational Predictions of Thermoelectric Properties
Theoretical calculations are crucial for evaluating the potential of materials for thermoelectric applications, which require a combination of high electrical conductivity, a large Seebeck coefficient, and low thermal conductivity.
The lattice thermal conductivity (κ) is a key parameter for thermoelectric efficiency. Theoretical investigations into the thermal conductivity of pnictide semiconductors provide context for Zn₃P₂. acs.org For the broader class of chalcopyrite pnictides, the average κ for Zn-based compounds is around 27.3 W m⁻¹ K⁻¹, which is relatively high for thermoelectric applications. acs.org However, specific phosphide compounds can exhibit much lower values. For instance, some complex phosphides show low thermal conductivities near 1.0 W m⁻¹ K⁻¹ at 673 K. acs.org While specific first-principles calculations for Zn₃P₂ lattice thermal conductivity are not widely reported in the provided context, related materials like Zinc Germanium Phosphide (ZnGeP₂) are noted for their high thermal conductivity. baesystems.com The complex crystal structure of Zn₃P₂, with 40 atoms per unit cell, would generally be expected to favor lower lattice thermal conductivity compared to simpler structures due to increased phonon scattering. researchgate.net
Computational studies on the electronic structure of Zn₃P₂ confirm its status as a direct bandgap semiconductor with a gap of approximately 1.5 eV, which is nearly ideal for photovoltaic applications and relevant for thermoelectric properties. cardiff.ac.uknext.gr Ab-initio calculations for related semiconductors like zinc blende boron arsenide have successfully predicted electronic properties such as effective masses and the bulk modulus, demonstrating the power of these methods. researchgate.net For Zn₃P₂, electrical transport measurements of p-type nanowires show hole concentrations of about 5.6 × 10¹⁶ cm⁻³ and mobilities of 42.5 cm² V⁻¹ s⁻¹. researchgate.net Theoretical models analyzing Hall transport data in similar zinc-doped p-type phosphides have been able to accurately reproduce experimental mobility and carrier concentration data by accounting for various scattering mechanisms. aip.org These computational approaches are essential for predicting and optimizing the power factor (the product of the Seebeck coefficient squared and the electrical conductivity) to enhance the thermoelectric figure of merit (zT).
Advanced Applications of Zinc Phosphide in Materials Science
Photovoltaic Devices and Solar Energy Conversion
Zinc phosphide (B1233454) is a promising semiconductor for photovoltaic applications due to a combination of favorable characteristics. It possesses a direct optical band gap of approximately 1.5 eV, which is near the optimal range for solar energy conversion. caltech.eduresearchgate.netacs.org Additionally, it has a high absorption coefficient (greater than 10⁴ cm⁻¹) in the visible spectrum and a long minority carrier diffusion length (around 5-13 μm), which facilitates efficient collection of photogenerated carriers. caltech.eduacs.org These properties, along with the low cost of zinc and phosphorus, make Zn₃P₂ a compelling candidate for large-scale, cost-effective solar cell production. caltech.edugoogle.com
Thin-film solar cells are a primary focus for Zn₃P₂ research, utilizing either polycrystalline or single-crystal (monocrystalline) films. google.com Device architectures commonly explored include Schottky barrier, heterojunction, and homojunction types. google.com A basic Schottky barrier cell design involves a Zn₃P₂ absorber layer, an ohmic contact on one side, and a Schottky barrier metal grid on the other, often coated with an antireflection layer like glass to maximize light transmission. google.com
Several strategies are being investigated to enhance the efficiency of Zn₃P₂ thin-film solar cells. Researchers have found that monocrystalline thin films may offer better performance in electrical devices compared to polycrystalline films. pv-magazine.com The vast difference in resistivity between monocrystalline (150-1,050 Ω·cm) and polycrystalline (6,500-9,000 Ω·cm) films is attributed to increased charge carrier scattering at grain boundaries in the latter. pv-magazine.com Consequently, high-quality monocrystalline Zn₃P₂ films have demonstrated superior hole mobility. pv-magazine.com Another approach involves using van der Waals epitaxy to grow tetragonal Zn₃P₂ on graphene, which can then be transferred to other substrates. researchgate.net Efficiency improvements have also been noted by combining an indium tin oxide (ITO) layer with a silver grid on top of polycrystalline Zn₃P₂ thin films, achieving an efficiency of 4.4%. upc.edu
Due to the intrinsic p-type conductivity of Zn₃P₂, heterojunction designs are critical for creating efficient solar cells. caltech.edu The performance of these devices is heavily dependent on the choice of the n-type partner material and the quality of the interface. ukri.org Various materials have been investigated to form heterojunctions with Zn₃P₂, including indium phosphide (InP), magnesium (Mg), zinc selenide (B1212193) (ZnSe), zinc oxide (ZnO), and graphene. caltech.eduacs.org
Research has identified ZnSe as a nearly ideal n-type emitter for a Zn₃P₂ photovoltaic device based on measurements of energy-band alignments. caltech.edu Devices based on a Zn₃P₂/InP heterojunction have demonstrated efficiencies exceeding 4%, highlighting the material's potential. epfl.ch In these cells, studies have shown that reduced carrier collection at the front of the zinc phosphide layer is a limiting factor, particularly for high-energy photons. epfl.ch
A notable innovation is the development of a field-effect solar cell using a graphene-Zn₃P₂ heterojunction. acs.orgnih.gov In this design, a semi-transparent top gate is used to electrostatically tune the Fermi level of the graphene layer. acs.orgberkeley.edu This allows for modulation of the energy barrier at the junction, transitioning it from an ohmic contact to a rectifying barrier. nih.gov This tunability resulted in a two-fold increase in conversion efficiency, achieving 1.9% with an open-circuit voltage (Voc) of 0.53 V under standard illumination conditions. acs.orgnih.gov
Performance of this compound Heterojunction Solar Cells
| Heterojunction Partner | Device Structure | Reported Efficiency (%) | Open-Circuit Voltage (Voc) (V) | Key Finding |
|---|---|---|---|---|
| Multi-crystalline (unspecified partner) | - | 6.0 | - | Record efficiency for multi-crystalline Zn₃P₂. caltech.edu |
| ITO/Ag Grid | Polycrystalline Thin Film | 4.4 | - | Combination of ITO and silver grid enhances performance. upc.edu |
| InP | Heterojunction | >4.0 | - | Demonstrates potential of Zn₃P₂ as a future material. epfl.ch |
| Graphene | Field-Effect Solar Cell | 1.9 | 0.53 | Efficiency doubled via gate voltage tuning. acs.orgnih.gov |
The integration of nanomaterials represents a promising frontier for Zn₃P₂ photovoltaics. Researchers have successfully developed methods to synthesize this compound nanocrystals (also known as quantum dots) and nanowires. cheminst.caresearchgate.net A solution-based process using dimethyl zinc and tri-octylphosphine precursors can produce perfectly uniform, crystalline quantum dots with diameters of about eight nanometers. cheminst.ca Such solution-processable materials open the possibility of creating low-cost, spray-on solar cells. cheminst.ca
Single-crystalline branched Zn₃P₂ nanowires have also been synthesized. acs.org These nanostructures exhibit high crystallinity and are free from oxidation layers. acs.org Individual Zn₃P₂ nanowires have shown high photosensitivity to green, red, and white light. acs.org Furthermore, nanoscale photodiodes have been constructed by creating a crossed heterojunction between an n-type ZnO nanowire and a p-type Zn₃P₂ nanowire, which demonstrated enhanced performance and clear p-n heterojunction behavior. acs.org These findings underscore the potential of Zn₃P₂ nanostructures in advanced optoelectronic devices. acs.org
When the size of semiconductor crystals is reduced to dimensions smaller than their exciton (B1674681) Bohr radius, quantum confinement effects occur, altering their electronic and optical properties. nih.gov In this compound nanocrystals, these effects are evident. acs.org The small size of these "quantum dots" allows them to leverage quantum physics to convert solar radiation into electricity in a manner distinct from traditional bulk silicon photovoltaics. cheminst.ca
Studies on Zn₃P₂ nanoparticles have shown that they exhibit quantum confinement, with band gaps shifted to higher energies compared to the bulk material. acs.org This size-dependent tuning of energy levels is a hallmark of quantum confinement. nih.gov While early solar devices made from these quantum dots were highly light-sensitive, they produced limited current, a challenge that researchers are actively working to overcome with new synthesis methods and improved device designs. cheminst.ca
The performance of this compound-based solar cells is critically dependent on the material's stoichiometry (the Zn/P ratio) and its crystalline quality. pv-magazine.comepfl.ch The ability of Zn₃P₂ to form off-stoichiometric compounds provides an opportunity for tuning its functionality. nih.govrsc.org
Research has demonstrated a direct correlation between the Zn/P ratio and the material's carrier concentration. epfl.ch Studies on monocrystalline Zn₃P₂ have shown that in phosphorus-rich compositions, the formation of phosphorus interstitial defects is favored over zinc vacancies. nih.govrsc.org These defects create additional energy levels about 180 meV above the valence band and can lead to a narrowing of the bandgap. nih.govrsc.org For instance, the bandgap was observed to narrow from 1.525 eV in near-stoichiometric samples to 1.478 eV in the most P-rich samples. nih.gov
Crystallinity also plays a vital role. Monocrystalline Zn₃P₂ thin films exhibit significantly lower resistivity and higher hole mobility (up to 125 cm²/Vs at room temperature) compared to their polycrystalline counterparts. pv-magazine.com The presence of grain boundaries in polycrystalline films increases the scattering of charge carriers, leading to higher resistivity and lower current density in devices. pv-magazine.com Therefore, controlling both the crystallinity and stoichiometry is essential for optimizing the electrical properties of Zn₃P₂ and enhancing the efficiency of photovoltaic devices. pv-magazine.comepfl.ch
Quantum Confinement Effects in Nanocrystalline Photovoltaics
Thermoelectric Materials for Energy Conversion
Beyond photovoltaics, metal phosphides, including zinc-containing compounds, are gaining attention as potential thermoelectric materials for converting waste heat into electricity. rsc.org The promise of phosphides in this area stems from their structural complexity, which can lead to low thermal conductivity despite the low atomic mass of phosphorus. rsc.org A key metric for thermoelectric performance is the dimensionless figure of merit (ZT), which relies on a high power factor (S²σ) and low thermal conductivity (κ).
While traditionally overlooked due to expectations of high thermal conductivity, recent computational screenings and experimental work have highlighted the potential of several metal phosphides. uclouvain.be High-throughput computational studies suggest that Zn₃P₂ exhibits curved bands in its electronic structure, leading to a high calculated power factor (4.4 mW m⁻¹ K⁻² at 900 K). uclouvain.be
Research into the related compound ZnCu₂P₈ has shown it to be a fascinating thermoelectric material composed of abundant, low-cost elements. rsc.org It exhibits very low thermal conductivity, reaching as low as ~0.8 W m⁻¹ K⁻¹ at 673 K. rsc.org By adjusting the stoichiometry to create Zn₀.₇₅Cu₂P₈, a ZT of 0.25 at 673 K was achieved, representing a 150% increase over the parent compound. rsc.orgacs.org
Thermoelectric Properties of Zinc-Containing Phosphides
| Material | Temperature (K) | Power Factor (S²σ) (mW m⁻¹ K⁻²) | Thermal Conductivity (κ) (W m⁻¹ K⁻¹) | Figure of Merit (zT) |
|---|---|---|---|---|
| Zn₃P₂ (calculated) | 900 | 4.4 | - | - |
| ZnCu₂P₈ | 673 | <0.4–0.6 | ~0.8 | - |
| Zn₀.₇₅Cu₂P₈ | 673 | 0.38 | ~1.0 | 0.25 |
Nanostructuring for Enhanced Thermoelectric Figure of Merit
The efficiency of thermoelectric materials, which can convert heat energy into electrical energy and vice versa, is quantified by the dimensionless figure of merit (ZT). A higher ZT value indicates a more efficient thermoelectric material. Researchers are actively exploring nanostructuring as a strategy to enhance the ZT of this compound.
By synthesizing this compound in the form of nanowires, a significant reduction in thermal conductivity can be achieved. researchgate.netnih.gov This is a crucial factor in improving the ZT, as it minimizes heat loss and maximizes the temperature gradient across the material. Studies have shown that nanostructuring can lead to a 28% reduction in the thermal conductivity of Zn₃P₂ at 750 K. researchgate.net Furthermore, the use of a nanowire morphology has been found to enhance the electrical conductivity of Zn₃P₂. researchgate.netnih.gov
Interface engineering within pellets of these nanowires, achieved through hot-pressing with functionalizing agents like 1,4-benzenedithiol (B1229340) (BDT), has demonstrated an increase in both the Seebeck coefficient and electrical conductivity. researchgate.netnih.gov This multi-faceted approach of reducing thermal conductivity while simultaneously improving electrical properties through nanostructuring and interface engineering holds great promise for developing highly efficient thermoelectric modules based on this compound nanowires. nih.gov
| Material | Form | Thermal Conductivity Reduction | Key Findings |
| Zn₃P₂ | Nanowires | 28% at 750 K | Enhanced electrical conductivity, increased Seebeck coefficient with interface engineering. researchgate.netnih.gov |
| ZnSb with Zn₃P₂ particles | Composite | 15% | Addition of Cu increased carrier concentration and electrical conductivity. aip.orgresearchgate.net |
Exploration of Complex this compound Systems (e.g., ZnCu₂P₈)
Beyond the binary compound, researchers are investigating complex this compound systems to unlock new material properties. One such example is the ternary phosphide ZnCu₂P₈. d-nb.inforesearchgate.net This air-stable compound can be synthesized from its constituent elements and exhibits a layered crystal structure. d-nb.info
A notable characteristic of ZnCu₂P₈ is its promisingly low thermal conductivity, measured at 1.2 Wm⁻¹K⁻¹ at 390 K. d-nb.inforesearchgate.net While its initial thermoelectric performance may not be optimal due to its electrical conductivity, the material's properties are highly dependent on the arrangement of the cations within its crystal structure. d-nb.info This suggests that through modified synthesis techniques or cation substitution, the electrical properties could be significantly enhanced without compromising its favorable thermal characteristics. d-nb.info
A facile ball milling synthesis method has been developed for ZnCu₂P₈, and studies on stoichiometries of Zn₁₋ₓCu₂₊ₓP₈ have shown low thermal conductivities near 1.0 W m⁻¹ K⁻¹ at 673 K. figshare.comacs.org These investigations have resulted in an enhancement of the thermoelectric figure of merit (zT) up to 0.25, which is a 150% increase compared to the parent phase. figshare.comacs.org This makes ZnCu₂P₈ a compelling candidate for further research in the quest for new and efficient thermoelectric materials. d-nb.info
Electrochemical Energy Storage Systems
This compound is also making significant strides in the field of electrochemical energy storage, particularly as a high-capacity anode material for next-generation batteries.
This compound as Anode Material in Lithium-Ion Batteries
In the realm of lithium-ion batteries (LIBs), this compound is being explored as a high-capacity alternative to conventional graphite (B72142) anodes. researchgate.net Self-supported Zn₃P₂ nanowire arrays grown on carbon fabric have been successfully developed and utilized as binder-free anodes for LIBs. rsc.org These integrated anodes exhibit excellent electrochemical performance, including a high initial reversible lithium storage capacity of approximately 1200 mAh g⁻¹ with a coulombic efficiency of up to 88%. rsc.org They also demonstrate a long lifespan of over 200 cycles and a high rate capability. rsc.org
Flexible full-cell LIBs assembled with these integrated anodes and commercial LiFePO₄ cathodes have shown impressive performance, with a large reversible capacity of over 1000 mAh g⁻¹ and a long cycle life. rsc.org Even at very high rates, these flexible cells maintain a significant capacity. rsc.org The promising performance of both coin-type half-cells and flexible full cells underscores the potential of these well-aligned Zn₃P₂ nanowire arrays as integrated anodes for flexible LIB devices. rsc.org
| Anode Material | Configuration | Initial Reversible Capacity | Coulombic Efficiency | Cycle Life |
| Zn₃P₂ Nanowire Arrays | Binder-free, on carbon fabric | ~1200 mAh g⁻¹ | 88% | >200 cycles |
| ZnP₂ Nanowires | - | 1415 mAh g⁻¹ (at 0.3C) | 89% | 1066 mAh g⁻¹ after 500 cycles |
This compound as Anode Material in Sodium-Ion Batteries
This compound is also a promising anode material for sodium-ion batteries (SIBs), which are considered a cost-effective and abundant alternative to LIBs. researchgate.net Binary zinc phosphides, ZnP₂ and Zn₃P₂, have been synthesized and their sodium storage characteristics evaluated. scispace.comacs.orgacs.orgnih.gov
Research has shown that ZnP₂ exhibits better sodium reactivity than Zn₃P₂. scispace.comacs.orgacs.orgnih.gov To further enhance its electrochemical performance, a carbon-modified ZnP₂-based composite (ZnP₂-C) has been developed. researchgate.netscispace.comacs.orgnih.gov During the sodiation process, ZnP₂ transforms into NaZn₁₃ and Na₃P phases through a one-step conversion reaction. researchgate.netscispace.comacs.orgnih.gov Importantly, this process is highly reversible, with the original ZnP₂ phase being fully regenerated during desodiation. researchgate.netscispace.comacs.orgnih.gov
This one-step conversion/recombination mechanism contributes to the high electrochemical performance of the ZnP₂-C composite. It has demonstrated a highly reversible capacity of 883 mAh g⁻¹ after 130 cycles with no capacity degradation, as well as a fast C-rate capability. researchgate.netscispace.comacs.orgnih.gov These findings highlight the potential of zinc phosphides as outstanding anode materials for high-performance SIBs. scispace.comacs.orgacs.orgnih.gov
| Anode Material | Electrochemical Mechanism | Reversible Capacity | Cycle Stability |
| ZnP₂-C Composite | One-step conversion/recombination | 883 mAh g⁻¹ | No capacity deterioration after 130 cycles |
Development of Artificial Interphases for Zinc Metal Anodes in Aqueous Batteries
Aqueous zinc-ion batteries are attractive for grid-scale energy storage due to their low cost and high capacity. researchgate.net However, the practical application of zinc metal anodes is hindered by issues such as dendrite growth and side reactions. researchgate.net To address these challenges, researchers are developing artificial solid electrolyte interphases (SEIs) on the surface of the zinc anode. researchgate.netscientific.netrsc.orgresearchgate.net
One promising approach involves the in-situ construction of an artificial Zn₃P₂ interphase on the zinc metal. researchgate.net This interphase can guide rapid and homogeneous zinc deposition, kinetically homogenize zinc nucleation, and protect the zinc metal from corrosion and side reactions. researchgate.net Symmetrical cells with these Zn₃P₂-armed zinc anodes have demonstrated highly reversible zinc plating/stripping with a lifespan of over 1000 hours. researchgate.net Furthermore, full cells using this protected zinc anode have shown remarkable durability. researchgate.net
Other strategies for creating artificial SEIs include the use of materials like polyacrylonitrile (B21495) (PAN) with zinc trifluoromethanesulfonate. scientific.netresearchgate.net These coatings can reduce zinc deposition on the anode surface, leading to improved cycling stability and extended battery life. scientific.netresearchgate.net The development of these artificial interphases is a crucial step towards realizing highly reversible and stable aqueous zinc metal batteries. researchgate.net
Application of High-Entropy Phosphides as Electrocatalysts in Metal-Air Batteries
Zinc-air batteries (ZABs) are another promising energy storage technology, but their commercialization is hampered by the sluggish oxygen reduction and evolution reactions (ORR/OER) at the air cathode. irec.cat To overcome this, researchers are exploring the use of high-entropy materials as bifunctional electrocatalysts. x-mol.net
A novel nanoscale FeCoNiPdWP high-entropy phosphide (HEP) has been developed and has shown promising bifunctional electrocatalytic performance in rechargeable ZABs. irec.cat A key discovery is the switching role of different metal active sites within the HEP during the oxygen redox reactions. irec.cat During the charging process (OER), the surface of the HEP reconstructs into a high-entropy oxyhydroxide where Fe, Co, and Ni act as the active sites. irec.cat In the discharge reaction (ORR), Pd becomes the primary active site. irec.cat
This dynamic behavior, where different elements take on primary roles depending on the reaction, provides valuable insights for the design of advanced bifunctional catalysts. irec.cat The development of such high-entropy phosphides paves the way for more efficient and sustainable ZABs for applications in electric transportation and large-scale energy storage. irec.cat
Sensor Technologies and Optoelectronic Devices
This compound (Zn₃P₂) is a compelling II-V semiconductor compound that has garnered significant attention for its potential in various electronic and optoelectronic applications. researchgate.netspectroscopyonline.com Its favorable properties, including a direct band gap of approximately 1.5 eV, a high absorption coefficient (>10⁴ cm⁻¹), and a long minority carrier diffusion length, make it a promising material for next-generation devices. acs.orgcinvestav.mxwikipedia.org These characteristics are optimal for solar energy conversion and are being leveraged for the development of advanced sensors and optoelectronic components. acs.orgresearchgate.net
Development of Infrared and Ultraviolet Sensors
The unique optical and electrical properties of this compound make it a suitable candidate for creating detectors that are sensitive to both infrared (IR) and ultraviolet (UV) radiation. researchgate.netcinvestav.mx Research has demonstrated that Zn₃P₂ thin films and nanostructures exhibit strong absorption from the UV to the near-infrared regions. acs.org This broad spectral response is advantageous for fabricating a single sensor capable of operating over a wide wavelength range, an attractive feature for applications like spaceborne instrumentation. utm.mdtheiet.org
Studies on Zn₃P₂-based photoconductive detectors have shown a relatively flat spectral response across the visible and UV wavelengths, highlighting its potential for radiometric applications. utm.mdtheiet.org The development of single this compound microwires, inspired by the infrared sensing mechanisms in nature, is being explored for IR chip development. researchgate.netgoogle.com These microwire-based sensors have had their photoconductivity measurements extended into the near-IR range. researchgate.netgoogle.com The inherent properties of Zn₃P₂, combined with the cost-effectiveness of its constituent elements, position it as an inexpensive alternative to currently available sensor technologies. acs.orgtheiet.org
Photoconductor and Photodiode Applications utilizing this compound
This compound's strong photoconductivity has been a focal point of research for its application in light-sensing devices. utm.md Individual Zn₃P₂ nanowires exhibit high sensitivity and a rapid response to light, making them excellent photoconductors. acs.org The conductance of a single nanowire shows notable sensitivity to green (523 nm) and red (680 nm) light, as well as white light. acs.org Furthermore, these nanowire devices have demonstrated a quick response time of less than one second when exposed to various light sources. photonics.com
The p-type conductivity of Zn₃P₂ allows for the creation of p-n heterojunctions, which are the building blocks of photodiodes. google.com A nanoscale photodiode has been successfully constructed using crossed n-type zinc oxide (ZnO) and p-type Zn₃P₂ nanowires. acs.org This heterojunction exhibits rectifying behavior, confirming the formation of a diode, and offers potential for highly efficient, spatially resolved photon detectors. acs.orggoogle.com The relatively high photosensitivity and flat spectral characteristics of these devices in the visible and UV ranges make this compound a desirable material for detector applications. utm.md Additionally, related ternary compounds like zinc tin phosphide (ZTP) are being investigated as low-cost light-sensing materials for photodetectors. researchgate.netaip.org
Properties of this compound for Optoelectronics
| Property | Value | Significance |
|---|---|---|
| Band Gap | 1.5 eV (Direct) acs.orgwikipedia.org | Optimal for solar energy conversion and visible light detection. acs.orgcinvestav.mx |
| Absorption Coefficient | >10⁴ cm⁻¹ acs.orgcinvestav.mx | Allows for strong absorption of light in thin films. nih.gov |
| Minority Carrier Diffusion Length | ~10-13 μm acs.orgcinvestav.mx | Permits high current collection efficiency in devices. acs.org |
| Photoconductive Response | High sensitivity to visible and UV light. acs.orgutm.md | Suitable for fast and sensitive photodetectors. photonics.com |
Exploration in Light-Emitting Devices and Lasers
The potential of this compound extends to light-emitting applications, although this area is less developed than its sensor applications. The material's direct band gap is a fundamental prerequisite for efficient light emission. acs.org Photoluminescence studies of Zn₃P₂ nanostructures show a broad emission centered at 770 nm. acs.org While research into Zn₃P₂ for light-emitting diodes (LEDs) is ongoing, related core-shell quantum dots like Indium Phosphide/Zinc Sulfide (B99878) (InP/ZnS) have demonstrated the potential of phosphide-based materials in turning LEDs into illumination devices. americanelements.com
In the realm of lasers, the inherent properties of this compound, such as its direct band gap and high absorption coefficient, suggest potential for its use in laser technologies. spectroscopyonline.comacs.org However, more complex phosphide compounds are currently more prominent in this field. For instance, Zinc Germanium Phosphide (ZnGeP₂ or ZGP) is recognized as a leading material for high-power, tunable infrared laser generation due to its large nonlinear coefficients and high laser damage threshold. dientech.com While the direct application of Zn₃P₂ in commercial lasers is not yet established, its fundamental properties continue to make it a subject of exploratory research. spectroscopyonline.comacs.org
Catalytic Applications
Transition metal phosphides, including this compound, represent a class of materials with significant catalytic potential. mdpi.com Their unique electronic and geometric structures can lead to high activity in various chemical reactions. acs.org The interaction between the metal and phosphorus atoms can modify the electronic properties of the metal sites, creating multifunctional catalysts. acs.org
Catalysis in Hydrogenation Reactions
Metal phosphides have been effectively used in several catalytic reactions, including the hydrogenation of various organic compounds. rsc.org Specifically, Zn₃P₂ nanoparticles have been examined for their catalytic activity in hydrogenation processes. nanorh.com Their ability to efficiently activate hydrogen molecules makes them candidates for industrial applications. nanorh.com While much of the research has focused on transition metal phosphides like nickel phosphide (Ni₂P) for reactions such as hydrodeoxygenation (HDO) and hydrodesulfurization (HDS), the fundamental properties of metal phosphides suggest a broader applicability. mdpi.comrsc.org The catalytic activity is often attributed to the unique electronic structure where phosphorus withdraws electrons from the metal, creating active sites for hydrogenation. mdpi.comacs.org For instance, research on platinum deposited on this compound nanosheets has shown efficient performance in the hydrogen evolution reaction (HER) in alkaline solutions. x-mol.net
Catalytic Performance of Metal Phosphides
| Catalyst System | Reaction | Key Finding |
|---|---|---|
| Zn₃P₂ Nanoparticles | Hydrogenation Reactions nanorh.com | Demonstrated catalytic activity for activating hydrogen. nanorh.com |
| Pt/Zn₃P₂ Nanosheets | Hydrogen Evolution Reaction (HER) x-mol.net | Showed efficient hydrogen generation in alkaline media. x-mol.net |
| Zn₃P₂ Nanoparticles | CO₂ Reduction nanorh.com | Explored as a catalyst for converting CO₂ into valuable chemicals. nanorh.com |
| Ni₂P | CO₂ Reduction acs.org | Catalyzes reduction to methylglyoxal (B44143) and 2,3-furandiol. acs.org |
Catalytic Reduction of Carbon Dioxide
The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research for addressing climate change, and this compound is being explored as a potential catalyst for this process. nanorh.com Transition metal phosphides are recognized as a promising class of cost-effective, noble-metal-free materials for CO₂ conversion. mdpi.com Nanostructured phosphides, in particular, offer high surface area and tunable properties that can enhance catalytic activity. acs.org
Research has shown that this compound nanoparticles can act as catalysts for CO₂ reduction. nanorh.com While the field is dominated by studies on other transition metal phosphides like nickel phosphide (Ni₂P) and copper phosphide (Cu₃P), the findings suggest a broader potential for this class of materials. acs.orgresearchgate.net For example, Ni₂P has been shown to electrochemically reduce CO₂ to products like methylglyoxal and 2,3-furandiol. acs.org The role of phosphorus is believed to be crucial in enhancing the efficiency of CO₂ reduction by creating reactive sites that facilitate the process. acs.org Relatedly, zinc hydride compounds have also demonstrated the ability to catalytically reduce CO₂. rsc.org These collective findings underscore the potential of zinc-based and phosphide-based materials in the catalytic conversion of CO₂.
Environmental Chemical Transformations of Zinc Phosphide
Hydrolytic Degradation Mechanisms and Products
The principal pathway for the environmental degradation of zinc phosphide (B1233454) is hydrolysis. epa.gov This chemical reaction occurs when zinc phosphide comes into contact with water or moisture, including moist air and soil moisture. nih.govapvma.gov.au The reaction breaks down the compound into phosphine (B1218219) gas (PH₃) and zinc ions (Zn²⁺), which can then form other zinc compounds. epa.govresponsiblerodenticides.org
The fundamental chemical equation for the hydrolysis of this compound in an acidic environment is: Zn₃P₂ + 6H⁺ → 3Zn²⁺ + 2PH₃ orst.edu
In the presence of water, the reaction proceeds as follows, yielding phosphine and zinc hydroxide (B78521): Zn₃P₂ + 6H₂O → 3Zn(OH)₂ + 2PH₃
The rate of this hydrolytic degradation is significantly influenced by the pH of the surrounding medium. Hydrolysis is accelerated in both acidic and alkaline conditions, with the compound being most stable at a neutral pH. nih.govorst.edu For instance, one study demonstrated that at a pH of 4, 7.1% of this compound hydrolyzed within 12 hours, whereas at a more acidic pH of 2, the hydrolysis increased to 38.8% over the same period. orst.edu In dry conditions, this compound can persist for longer periods, with reported half-lives of a month or more, while in moist soils, dissipation is much faster, with half-lives of less than one week. nih.gov
| Factor | Condition | Effect on Hydrolysis Rate | Reference |
|---|---|---|---|
| pH | Acidic (e.g., pH < 7) | Increased Rate | nih.govorst.edu |
| Neutral (e.g., pH ≈ 7) | Slow/Stable | nih.govamazonaws.com | |
| Alkaline (e.g., pH > 7) | Increased Rate | nih.gov | |
| Moisture | Dry Soil/Air | Slow Degradation (Half-life > 1 month) | nih.gov |
| Moist Soil/Air | Rapid Degradation (Half-life < 1 week) | nih.govapvma.gov.au |
Chemical Fate and Transformation of Zinc and Phosphorus Species in Environmental Media
The degradation products of this compound hydrolysis, primarily phosphine gas and various zinc species, follow distinct pathways in the environment.
Phosphine (PH₃): Phosphine is a volatile gas. epa.gov When generated from the hydrolysis of this compound on the soil surface, its volatility is dependent on soil moisture and pH. nih.gov Once in the atmosphere, it can be oxidized. In soil and water, phosphine is also subject to transformation. Under anaerobic conditions in sediments, phosphine may be formed, while under aerobic conditions, it is oxidized to phosphoric acid. orst.edu The oxidation of phosphine in water can also form hypophosphorus acid. orst.edu In mammals, ingested phosphine is eventually oxidized to non-toxic products like phosphite (B83602) and phosphate (B84403). apvma.gov.au
Zinc (Zn²⁺) and Phosphorus (P) Species: The zinc ions (Zn²⁺) and dissolved phosphorus resulting from the breakdown of this compound are considered relatively immobile in soil. epa.govresponsiblerodenticides.org Zinc ions tend to sorb (adsorb or absorb) strongly onto soil particles. responsiblerodenticides.org This strong sorption limits their mobility and potential for leaching into groundwater. epa.gov The phosphorus component, once oxidized to phosphate (PO₄³⁻), also sorbs to soil or can be utilized as a nutrient by plants and microorganisms. amazonaws.com In aquatic environments, this compound that settles in sediment is expected to degrade into phosphine or phosphate, while the resulting zinc ions may remain in solution or in the sediment. usda.gov Due to the rapid degradation of the parent compound, its potential to contaminate ground or surface water is considered low. epa.gov
| Product | Environmental Medium | Transformation/Fate | Reference |
|---|---|---|---|
| Phosphine (PH₃) | Air | Volatilization and subsequent atmospheric oxidation. | epa.govnih.gov |
| Soil | Oxidized to phosphoric acid under aerobic conditions. | orst.edu | |
| Water | Oxidizes to form hypophosphorus acid and phosphoric acid. | orst.edu | |
| Zinc Species (Zn²⁺, Zn(OH)₂) | Soil | Strongly sorbs to soil particles, making it relatively immobile. Can form zinc oxide. | epa.govresponsiblerodenticides.org |
| Water | Remains in solution or partitions to sediment. | usda.gov | |
| Phosphorus Species (Phosphate) | Soil | Sorbs to soil particles or is utilized as a nutrient. | amazonaws.com |
Advanced Remediation Strategies Based on Material Science (e.g., Adsorption of Phosphine Gas)
Given that the primary toxic product of this compound hydrolysis is phosphine gas, remediation research has focused on developing materials capable of effectively capturing this gas. Material science offers several advanced strategies based on adsorption, where the phosphine molecules adhere to the surface of a porous material.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that have demonstrated a significant capacity for adsorbing phosphine gas. Studies have shown that MOFs with open-metal coordination sites are particularly effective, and their performance can exceed that of traditional adsorbents like activated carbon. researchgate.netacs.org The specific metal ion within the MOF structure can modulate the amount of phosphine adsorbed. researchgate.net For example, magnesium formate (B1220265), a type of MOF, can adsorb up to 10% of its weight in phosphine, creating a more stable, non-pyrophoric material for handling. researchgate.net
Silica-Based Adsorbents: Mesoporous silica (B1680970) nanoparticles (MSNs) are another class of materials with high surface areas and significant adsorption capacities. nih.gov Research has shown that MSNs, both in their pure form and when functionalized with compounds like boric acid (MSN-BA), can effectively chemisorb phosphine gas. nih.gov In one study, MSN-BA demonstrated a high potential for mitigating the effects of phosphine. nih.gov Other silica-based materials, such as potassium permanganate-impregnated silica gel, have also shown good capacity for phosphine adsorption and allow for quantitative desorption. tandfonline.com
Carbon-Based Materials: Graphitic carbon nitride (gCN) has been identified as a selective material for phosphine gas due to its high stability and large surface area. sci-hub.se Theoretical studies using density functional theory (DFT) simulations suggest that modifying gCN sheets by codoping them with transition metals and phosphorus (e.g., Ta/P-codoped gCN) can significantly enhance the adsorption energy and create a highly effective material for both detecting and removing phosphine from the environment. sci-hub.se
| Material Class | Specific Example | Key Findings | Reference |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | MOFs with open-metal sites, Magnesium Formate | Outperform activated carbon; adsorption capacity is modulated by the metal identity. Magnesium formate adsorbs up to 10 wt% phosphine. | researchgate.netacs.org |
| Silica-Based Materials | Mesoporous Silica Nanoparticles (MSNs), Boric Acid-functionalized MSNs (MSN-BA) | High surface area (up to 1025 m²/g for MSN) and effective chemisorption of phosphine. | nih.gov |
| Potassium Permanganate-Impregnated Silica Gel | Shows good capacity for phosphine adsorption and allows for effective desorption. | tandfonline.com | |
| Carbon-Based Materials | Graphitic Carbon Nitride (gCN), Ta/P-codoped gCN | Modification with transition metals and phosphorus significantly increases adsorption energy, making it a promising candidate for sensing and removal. | sci-hub.se |
Future Research Directions in Zinc Phosphide Materials Science
Strategies for Overcoming Doping Limitations and Conductivity Control
Zinc phosphide (B1233454) (Zn₃P₂) has long been identified as a promising material for various electronic and optoelectronic applications, largely due to its earth-abundant constituents and a near-optimal direct bandgap of approximately 1.5 eV for photovoltaics. next.gracs.orgnih.govscispace.com However, a significant hurdle in the advancement of zinc phosphide-based devices is the inherent difficulty in controlling its electrical conductivity, particularly in achieving efficient n-type doping. scispace.comaps.orgrsc.org
Naturally, this compound exhibits p-type conductivity. nih.govresearchgate.net This characteristic is attributed to the low formation energies of intrinsic defects, specifically zinc vacancies and phosphorus interstitials, which act as acceptors. researchgate.net Computational studies, particularly those employing density functional theory (DFT), have confirmed that phosphorus interstitials (Pᵢ) have very low formation energies, especially under phosphorus-rich growth conditions, and are a primary contributor to the material's intrinsic p-type nature. scispace.comaps.orgresearchgate.netnih.gov These interstitials effectively act as "electron sinks," compensating for any intentional n-type doping and pinning the Fermi level closer to the valence band. scispace.comaps.org
Future research strategies to overcome these doping limitations are multifaceted and crucial for unlocking the full potential of this compound. Key areas of investigation include:
Extrinsic Doping: Systematic exploration of various potential n-type dopants is necessary. This involves identifying elements that can effectively substitute for either zinc or phosphorus or occupy interstitial sites to donate free electrons without creating deep-level defects that would be detrimental to device performance.
Defect Engineering: A deeper understanding and control of intrinsic defect formation during synthesis are paramount. This includes precisely managing the stoichiometry (the ratio of zinc to phosphorus) during growth. nih.govcsic.es By carefully controlling the chemical potential of zinc and phosphorus, it may be possible to suppress the formation of compensating p-type defects and facilitate the incorporation of n-type dopants.
Co-doping Techniques: The simultaneous introduction of multiple dopant species could be a viable strategy. This approach might involve using one dopant to passivate native defects while another provides the desired n-type conductivity.
Advanced Synthesis Environments: Exploring non-equilibrium growth techniques could open new pathways for doping. Methods that operate far from thermodynamic equilibrium might allow for the incorporation of dopants at concentrations that are not achievable under conventional conditions.
The ability to reliably control both p-type and n-type conductivity is a critical prerequisite for the fabrication of high-performance this compound homojunction devices, such as p-n junction solar cells, which are theoretically more efficient than the currently prevalent heterojunction or Schottky barrier designs. scispace.comcaltech.edu
Optimization of Material Stoichiometry and Crystalline Quality for Enhanced Performance
The performance of this compound-based devices is intrinsically linked to the material's stoichiometry and crystalline quality. next.grcsic.es Deviations from the ideal Zn₃P₂ stoichiometry can introduce a variety of point defects, such as vacancies and interstitials, which significantly impact the optoelectronic properties of the material. nih.govrsc.orgresearchgate.net
Research has shown a direct correlation between stoichiometry and carrier concentration. For instance, increasing the phosphorus pressure during the annealing of polycrystalline Zn₃P₂ thin films leads to a higher hole carrier concentration, rising from 10¹³ to 10¹⁶ cm⁻³. nih.gov This is attributed to an increased concentration of phosphorus interstitial defects, which act as acceptors. nih.gov Furthermore, variations in stoichiometry can lead to a narrowing of the bandgap and the creation of band tails, which affect the material's absorption and emission characteristics. nih.govrsc.org
The crystalline quality of this compound is another critical factor. Poor crystallinity, characterized by a high density of defects like grain boundaries and dislocations, can act as recombination centers for charge carriers, thereby reducing the efficiency of devices like solar cells. rsc.org High-quality, single-crystal this compound is essential for achieving long minority carrier diffusion lengths and maximizing device performance. acs.orgnih.gov
Recent advancements in synthesis techniques have shown promise in improving crystalline quality. Methods like selective area epitaxy and the use of van der Waals epitaxy on substrates like graphene have demonstrated the ability to produce highly crystalline this compound. csic.es These techniques help in mitigating the effects of lattice mismatch with the substrate, a common source of defects in thin-film growth. rsc.org For example, while there is a significant lattice mismatch between this compound and indium phosphide (InP), a pseudo-cubic reconstruction of the this compound lattice can reduce this mismatch to about 2.3%, enabling the growth of higher quality films. rsc.org
Future research in this area should focus on:
Precise Stoichiometry Control: Developing synthesis methods that allow for fine-tuning of the Zn/P ratio is crucial. This will enable the intentional engineering of defect concentrations to optimize carrier density and other electronic properties. csic.es
Advanced Epitaxial Techniques: Further exploration and refinement of techniques like molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD) are needed to grow large-area, single-crystal, or large-grained polycrystalline thin films with minimal defects. nih.govacs.org
Substrate Engineering: Investigating alternative and potentially more cost-effective substrates that promote high-quality this compound growth is essential for large-scale applications. This includes further development of growth on 2D materials like graphene. nih.gov
The optimization of both stoichiometry and crystalline quality is a key pathway to enhancing the efficiency and reliability of this compound devices, bringing them closer to their theoretical performance limits. nih.govcsic.es
Development of Novel and Scalable Synthesis Routes for Advanced Nanostructures
The synthesis of this compound is not limited to bulk crystals and thin films; the development of advanced nanostructures such as nanoparticles, nanowires, and quantum dots opens up new avenues for its application. acs.orgcheminst.caaip.org These nanostructures can exhibit unique properties due to quantum confinement effects and their high surface-area-to-volume ratio, making them suitable for next-generation electronic and optoelectronic devices. cheminst.cascientific.net
Several synthesis routes for this compound nanostructures have been explored. Solution-phase synthesis, for instance, has been used to produce phase-pure and crystalline Zn₃P₂ nanoparticles with sizes ranging from approximately 3 to 15 nanometers. acs.org These methods often involve the use of organometallic precursors like dimethylzinc (B1204448) and various phosphorus sources such as tri-n-octylphosphine (TOP) or tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃). acs.orgcheminst.ca The reaction conditions, including temperature and precursor concentration, can be tuned to control the size of the resulting nanoparticles. acs.org For example, using the more reactive P(SiMe₃)₃ allows for lower reaction temperatures and shorter times compared to TOP. acs.org
Other methods for creating one-dimensional nanostructures include simple thermochemical processes. For example, single-crystalline trumpet-like Zn₃P₂ nanostructures, consisting of hollow cones supported by nanowires, have been synthesized using zinc sulfide (B99878) (ZnS) and gallium phosphide (GaP) as source materials. aip.org These nanostructures exhibit excellent crystallinity. aip.org Furthermore, single-crystalline branched this compound nanostructures have been synthesized, which have shown high sensitivity and rapid response to light, making them promising for photodetector applications. acs.org
A significant challenge in the synthesis of this compound nanostructures is achieving uniformity in size and shape, as well as ensuring high crystallinity, which can be difficult with some metal-organic routes. cheminst.caaip.org Moreover, for widespread application, the synthesis routes must be scalable and cost-effective. Some current methods rely on expensive, pyrophoric, and toxic precursors, which presents a barrier to large-scale production. scientific.netresearchgate.net
Future research in this domain should be directed towards:
Developing Safer and More Cost-Effective Precursors: Investigating alternative, less hazardous, and more abundant precursors for both zinc and phosphorus is a critical step towards sustainable and scalable synthesis. For example, research into using phosphorous pentabromide (PBr₅) via an air-stable solid hydrogen phosphide intermediate has shown promise. scientific.net
Improving Control over Nanostructure Morphology: Gaining precise control over the size, shape, and dimensionality of this compound nanostructures is essential to tailor their properties for specific applications. This includes exploring techniques like selective area epitaxy for creating patterned nanostructures like nanopyramids and nanowire networks. nih.gov
Scalable Production Methods: Moving from laboratory-scale synthesis to industrial-scale production requires the development of robust and continuous-flow reaction systems or other scalable manufacturing processes.
Surface Passivation and Functionalization: The high surface area of nanostructures makes them susceptible to oxidation and surface defects. Research into effective surface passivation techniques, such as shelling the nanoparticles with a more stable material like zinc sulfide, is crucial for maintaining their desired properties and long-term stability. researchgate.net
The development of novel and scalable synthesis routes for advanced this compound nanostructures will not only enhance our fundamental understanding of this material at the nanoscale but also pave the way for its integration into a new generation of high-performance devices.
Synergistic Integration of Computational and Experimental Methodologies for Material Design
The design and optimization of advanced materials like this compound can be significantly accelerated through the synergistic integration of computational and experimental methodologies. csic.esrsc.org This approach allows for a more rational and predictive design process, reducing the time and resources required for trial-and-error experimentation.
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the fundamental properties of this compound. researchgate.netrsc.orgcardiff.ac.uk DFT calculations can be used to predict a wide range of material properties, including:
Defect Energetics: As discussed previously, DFT has been instrumental in identifying the low formation energies of phosphorus interstitials and zinc vacancies, explaining the intrinsic p-type nature of Zn₃P₂. aps.orgresearchgate.netnih.gov
Electronic Band Structure: Calculations can determine the bandgap and the nature of electronic transitions, which are crucial for optoelectronic applications. nih.gov
Surface Properties: DFT can be used to investigate the structure, stability, and electronic properties of different crystal surfaces, which is important for understanding growth mechanisms and designing interfaces in devices. researchgate.netrsc.orgcardiff.ac.uk
Dopant Properties: The suitability of potential dopants can be screened computationally by calculating their formation energies, ionization levels, and impact on the electronic structure.
Experimental work provides the necessary validation for computational predictions and offers insights that can guide further theoretical studies. Techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), Raman spectroscopy, photoluminescence (PL), and absorption spectroscopy provide detailed information about the crystal structure, morphology, and optoelectronic properties of synthesized this compound materials. nih.govacs.orgaip.org
The synergy between these two approaches creates a powerful feedback loop. For example, experimental observations of p-type conductivity in this compound prompted DFT studies that identified the likely defects responsible. researchgate.net Conversely, computational predictions about the stability of certain crystal facets can guide experimental efforts to control the morphology of nanostructures during growth. nih.gov A study combining experimental techniques with DFT calculations demonstrated that defects in P-rich this compound create additional energy levels about 180 meV above the valence band. rsc.org
Future research should focus on strengthening this integration by:
Developing More Accurate Computational Models: This includes using advanced functionals in DFT, such as hybrid functionals, to more accurately predict properties like bandgaps and defect levels. scispace.comaps.org
High-Throughput Computational Screening: Employing high-throughput computing to screen large numbers of potential dopants or alloying elements can rapidly identify promising candidates for experimental investigation.
Bridging Length and Time Scales: Developing multiscale modeling techniques that can connect atomic-scale simulations with macroscopic material properties and device performance.
Data-Driven Materials Science: Utilizing machine learning and artificial intelligence to analyze large datasets from both computational and experimental studies to uncover complex relationships between synthesis parameters, material structure, and functional properties.
By combining the predictive power of computational modeling with the empirical validation of experimental research, the materials science community can accelerate the development of this compound for a wide range of technological applications. csic.esrsc.org
Exploration of Emerging Applications and Multiferroic Phenomena
While the primary focus of this compound research has been on its application in photovoltaics, its unique properties suggest potential for a range of other emerging technologies. next.gracs.orgnanorh.com Furthermore, the exploration of more exotic phenomena, such as multiferroicity, could open up entirely new application domains.
Beyond its use as a rodenticide, which relies on the release of phosphine (B1218219) gas in the acidic environment of a rodent's stomach, the semiconductor properties of this compound are key to its technological applications. nanorh.comstoredgrain.com.auunl.edu These applications are primarily in the realm of electronics and optoelectronics. nanorh.com
Emerging applications for this compound that warrant further investigation include:
Thermoelectrics: Materials that can efficiently convert heat into electrical energy and vice versa are of great interest for waste heat recovery and solid-state cooling. The electronic and thermal transport properties of this compound could be engineered for thermoelectric applications.
Transparent Electronics: While this compound itself is not transparent in the visible spectrum, its alloys or related compounds could potentially be developed into transparent conducting oxides or p-type transparent semiconductors, which are currently a bottleneck in the field of transparent electronics.
Spintronics: The manipulation of electron spin, in addition to its charge, forms the basis of spintronics. Investigating the magnetic properties of doped or defect-engineered this compound could reveal its potential for spintronic devices.
Photodetectors and Sensors: The high absorption coefficient and sensitivity to light make this compound nanostructures, such as nanowires, excellent candidates for high-performance photodetectors across a broad spectral range, from ultraviolet to near-infrared. acs.orgresearchgate.net
Multiferroic Phenomena:
Multiferroic materials are those that exhibit more than one primary ferroic order (ferromagnetism, ferroelectricity, or ferroelasticity) in the same phase. The coupling between these orders can lead to novel functionalities, such as the control of magnetism with an electric field or vice versa. While there is currently limited research on multiferroic properties in this compound, its complex crystal structure suggests that such phenomena might be induced through doping, strain engineering, or the creation of specific defect complexes.
Future research in this area should involve:
Systematic Investigation of Doping Effects: Exploring the introduction of magnetic ions into the this compound lattice to induce ferromagnetic ordering.
Strain Engineering: Applying mechanical strain to thin films or nanostructures to break crystal symmetries and potentially induce ferroelectricity.
Advanced Characterization: Employing sensitive techniques to probe for subtle magnetic and electric ordering in this compound under various conditions.
Theoretical Predictions: Using first-principles calculations to guide the search for multiferroic behavior by predicting the effects of different dopants and structural modifications.
The exploration of these emerging applications and the potential for multiferroic phenomena in this compound represents a frontier in the study of this versatile material. Success in these areas could significantly broaden the technological impact of this earth-abundant semiconductor.
Q & A
Q. What is the chemical reaction mechanism of zinc phosphide (Zn₃P₂) hydrolysis under varying pH conditions, and how does this influence experimental design in toxicity studies?
this compound hydrolyzes in acidic environments to release phosphine gas (PH₃), a key toxicant. Researchers should simulate gastric pH (≈1.5–3.5) for in vitro studies to replicate hydrolysis in mammals. Neutral pH conditions (e.g., environmental applications) require longer hydrolysis times (12 hours at pH 4 yields 7.1% hydrolysis). Experimental setups must control pH rigorously and measure PH₃ generation via gas chromatography or electrochemical sensors .
Q. How do species-specific physiological differences (e.g., gastric acid secretion) affect this compound toxicity outcomes in rodent models?
Rodents (e.g., rats) secrete gastric acid continuously, accelerating Zn₃P₂ hydrolysis and PH₃ release, whereas non-target species (e.g., dogs) secrete acid postprandially. Researchers should standardize fasting periods before dosing to minimize variability. Emetic responses in non-rodents (e.g., birds) may reduce toxicity, requiring species-specific LD50 protocols .
Q. What analytical methods are recommended for quantifying this compound residues and phosphine gas in environmental samples?
Use ICP-MS for Zn²⁺ quantification in soil/water and GC-TCD (gas chromatography with thermal conductivity detection) for PH₃ in air. For tissue samples, acid digestion followed by phosphine trapping in alkaline solutions improves recovery rates. Cross-validate with HPLC for phosphite/byproduct detection .
Advanced Research Questions
Q. How can contradictions in secondary poisoning risk assessments for this compound be resolved?
While Zn₃P₂ rapidly degrades in prey guts (reducing secondary exposure risks), scavengers may ingest undigested bait. Advanced studies should combine field monitoring (e.g., radio-tracking predators) with lab analyses of PH₃ persistence in carcasses. Contrast with anticoagulant rodenticides, which bioaccumulate, to clarify risk profiles .
Q. What methodological gaps exist in aquatic toxicity studies of this compound, and how can they be addressed?
Existing LC50 data for fish (e.g., 0.7–0.8 mg/L for trout) rely on static systems, not flow-through models mimicking natural water flow. Researchers should design studies using controlled phosphine release rates and measure Zn²⁺/PH₃ concurrently. Include sediment-bound Zn₃P₂ to assess benthic organism exposure .
Q. How do crystallographic properties of Zn₃P₂ influence its application in photovoltaic cells, and what synthesis challenges persist?
Zn₃P₂’s direct bandgap (≈1.5 eV) makes it promising for solar cells, but phase purity and defect control are critical. Use chemical vapor transport (CVT) with iodine transport agents to grow single crystals. Advanced characterization (e.g., TEM for grain boundaries, XRD for phase identification) is essential to optimize efficiency .
Q. What are the limitations of current in vitro models for studying this compound’s teratogenic effects, and how can organoid systems improve this?
Traditional cell lines lack metabolic complexity for PH₃ generation. Develop 3D intestinal organoids with gastric acid simulation to model hydrolysis and absorption. Use transcriptomics to identify PH₃-induced oxidative stress pathways in embryonic tissues .
Contradictions and Data Gaps
- Ecotoxicity Data Conflicts : EPA reports suggest low secondary exposure risk, but field studies show non-target bird mortality from bait ingestion. Resolve by integrating GPS-linked bait placement data with necropsy results .
- Material Science vs. Toxicity : While Zn₃P₂ is explored for photovoltaics, its environmental persistence in novel applications remains unstudied. Prioritize life-cycle assessments for industrial crossover .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
